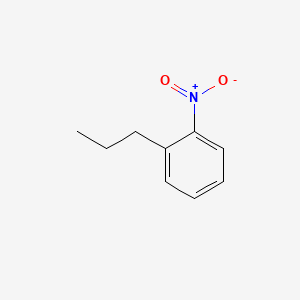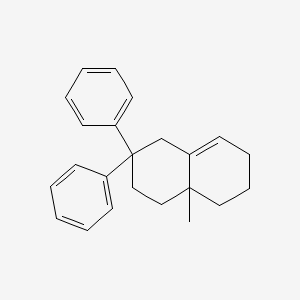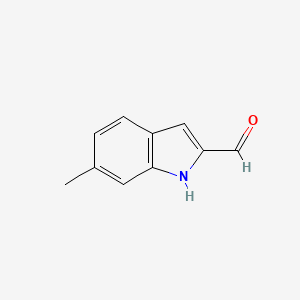
6-Methyl-1H-indol-2-carbaldehyd
Übersicht
Beschreibung
6-Methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a methyl group at the 6th position and an aldehyde group at the 2nd position on the indole ring. It is known for its role in various chemical reactions and its applications in scientific research.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1H-indole-2-carbaldehyde has several applications in scientific research:
Wirkmechanismus
Target of Action
6-Methyl-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. For instance, one of the known targets is the CYP2A6 enzyme , which plays a crucial role in nicotine metabolism. By inhibiting this enzyme, the compound can potentially reduce cigarette smoking .
Mode of Action
The compound interacts with its targets, such as the CYP2A6 enzyme, by binding to them and inhibiting their function . This interaction results in changes in the activity of the targets, which can lead to various biological effects. For example, the inhibition of CYP2A6-mediated nicotine metabolism can potentially lead to a reduction in cigarette smoking .
Biochemical Pathways
Given its inhibitory effect on the cyp2a6 enzyme, it is likely that it affects the metabolic pathway of nicotine . The downstream effects of this inhibition could include a decrease in the metabolism of nicotine, leading to reduced cigarette smoking .
Pharmacokinetics
As an indole derivative, it is expected to have certain pharmacokinetic properties common to this class of compounds . These properties can impact the compound’s bioavailability, which in turn affects its efficacy.
Result of Action
The molecular and cellular effects of 6-Methyl-1H-indole-2-carbaldehyde’s action are largely dependent on its targets and the biochemical pathways it affects. As mentioned earlier, one of the known effects of this compound is the inhibition of the CYP2A6 enzyme, which can lead to a reduction in cigarette smoking .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the Vilsmeier-Haack reaction, which involves the formylation of indoles using a formylating agent like N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production of 6-Methyl-1H-indole-2-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 6-Methyl-1H-indole-2-carboxylic acid.
Reduction: 6-Methyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
- 1-Methylindole-2-carboxaldehyde
- 1H-Indole-3-carbaldehyde
- 6-Bromo-1H-indole-2-carbaldehyde
Comparison: 6-Methyl-1H-indole-2-carbaldehyde is unique due to the presence of a methyl group at the 6th position, which can influence its reactivity and biological activity compared to other indole derivatives. For example, 1H-Indole-3-carbaldehyde lacks the methyl group, which may result in different chemical and biological properties .
Eigenschaften
IUPAC Name |
6-methyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-5-9(6-12)11-10(8)4-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVLTOCIBJOEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356262 | |
| Record name | 6-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56813-20-8 | |
| Record name | 6-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





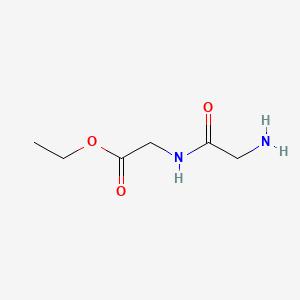
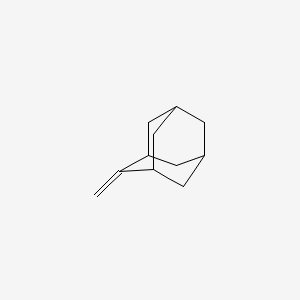
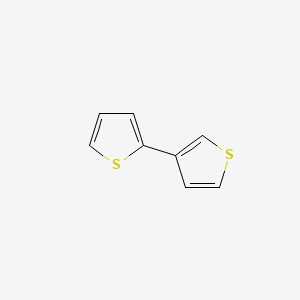
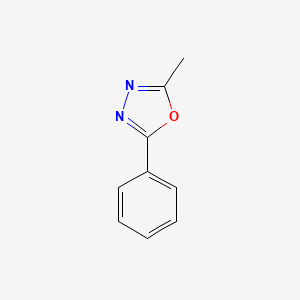


![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B1606654.png)

